Synthesis and Purification of Sitafloxacin Hydrate: A Technical Guide
Synthesis and Purification of Sitafloxacin Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification protocols for Sitafloxacin hydrate, a potent fluoroquinolone antibiotic. The following sections detail the primary synthetic routes, purification methodologies, and analytical considerations for this compound, with a focus on providing actionable experimental protocols and comparative data.
Synthesis of Sitafloxacin
Two primary synthetic routes for Sitafloxacin have been prominently described in the literature. The first route commences with ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate, while a second, more recent approach utilizes 2,4,5-trifluoro-3-chlorobenzoic acid as the starting material, reportedly offering advantages for industrial-scale production.[1]
Route 1: Synthesis from Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate
This synthetic pathway involves a multi-step process including condensation, cyclization, hydrolysis, and coupling reactions.[2][3] A general overview of this synthesis is presented below.
Experimental Protocol:
Step 1: Synthesis of Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyacrylate
-
To a mixture of ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate (15 g, 56.3 mmol), add triethylorthoformate (60 mL) and anhydrous acetic anhydride (100 mL).[2]
-
Stir the mixture at 110-120 °C for 1.5 hours.[2]
-
Evaporate the solvents under reduced pressure to obtain the crude product.[2]
Step 2: Synthesis of Ethyl 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Dissolve the crude product from Step 1 in methylene dichloride (50 mL).[2]
-
In a separate flask, dissolve (1R, 2S)-(-)-cis-1-amino-2-fluorocyclopropane p-toluenesulfonate in a suitable solvent and neutralize to obtain the free amine.
-
The subsequent reaction involves condensation with the product from Step 1, followed by cyclization. One method describes dissolving the intermediate in anhydrous 1,4-dioxane (70 mL) and adding NaH (2 g, 60%).[2]
-
After stirring for 1 hour, the mixture is worked up by extraction with ethyl acetate, washing with hydrochloric acid and water, and drying over sodium sulfate.[2]
-
The product is precipitated with n-hexane to yield the desired compound (12.49 g, 78% yield).[2]
Step 3: Synthesis of 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
Add the product from Step 2 (12.4 g, 34.3 mmol) to a mixture of concentrated hydrochloric acid (125 mL) and acetic acid (125 mL).[2]
-
Stir the mixture at 120-130 °C for 2 hours.[2]
-
Dilute the reaction with water (500 mL) to precipitate the product.[2]
-
Filter the precipitate, wash with water and ether, and dry under reduced pressure to afford the carboxylic acid (8.72 g, 76.2% yield).[2]
Step 4: Synthesis of Sitafloxacin
-
The carboxylic acid from Step 3 is then condensed with (S)-N-((oxoboryl)methylene)-5-azaspiro[3][4]heptan-7-amine.[2][3] This is followed by a deprotection step to yield Sitafloxacin.[2]
-
One protocol describes dissolving the protected intermediate (8.5 g, 18.3 mmol) in phenyl methyl ether (80 mL) and adding trifluoroacetic acid (200 mL) in an ice bath.[2]
-
After stirring, the solvent is evaporated, and the residue is treated with water. The pH is adjusted to 11-12 with NaOH solution, washed with chloroform, and then the aqueous layer's pH is adjusted to 7 with concentrated hydrochloric acid.[2]
-
The product is extracted with chloroform, washed with water, dried, and evaporated. Recrystallization from ethanol and concentrated ammonia gives the final product (6.7 g, 86% yield).[2]
Overall Yield: The total conversion for this synthesis route is reported to be between 52-65%.[2][3]
Route 2: Synthesis from 2,4,5-Trifluoro-3-chlorobenzoic Acid
This alternative route is presented as a more cost-effective and operationally simple method suitable for large-scale production.[1]
Experimental Protocol:
Step 1: Acylation
-
2,4,5-trifluoro-3-chlorobenzoic acid is reacted with oxalyl chloride in the presence of DMF to form the corresponding acyl chloride.[1] For example, 168g of the starting acid is dissolved in 550mL of DMF, and 111.6g of oxalyl chloride is added, reacting at 40°C for 2.5 hours.[1]
Step 2: Esterification and Subsequent Reactions
-
The resulting acyl chloride is then reacted with N,N-dimethylamino ethyl propenoate in the presence of triethylamine.[1]
-
This is followed by a series of substitution, cyclization, another substitution, and finally deprotection steps to yield Sitafloxacin.[1]
Quantitative Data Summary for Synthesis
| Step | Starting Material | Key Reagents | Reaction Conditions | Product | Yield | Reference |
| Route 1, Step 2 | Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyacrylate | (1R, 2S)-(-)-cis-1-amino-2-fluorocyclopropane, NaH | 1,4-dioxane, 1h stirring | Ethyl 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate | 78% | [2] |
| Route 1, Step 3 | Product from Step 2 | conc. HCl, Acetic acid | 120-130 °C, 2h | 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 76.2% | [2] |
| Route 1, Step 4 | Protected Sitafloxacin intermediate | Trifluoroacetic acid | Ice bath to room temperature | Sitafloxacin | 86% | [2] |
| Route 1, Overall | Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate | - | - | Sitafloxacin | 52-65% | [2][3] |
Purification of Sitafloxacin Hydrate
Crude Sitafloxacin requires purification to meet pharmaceutical standards. The final product is typically isolated as a hydrate, often as a sesquihydrate (1.5 water molecules).[1][2]
Purification via pH Adjustment and Precipitation
This method involves dissolving the crude product in a basic aqueous solution, followed by purification steps and precipitation.[4]
Experimental Protocol:
-
Add 30-40g of crude Sitafloxacin to 500ml of water.[4]
-
Slowly add 0.1mol/L sodium hydroxide solution while stirring until the precipitate is completely dissolved.[4]
-
Decolorize the solution with activated carbon and filter to remove physical impurities.[4]
-
To the filtrate, add a mixture of ethanol and acetone to induce crystallization. A specific example uses 100ml of ethanol and 350ml of acetone.[4]
-
Stir for 45-60 minutes to allow for crystallization.[4]
-
Filter the resulting solid, wash, and dry to obtain purified Sitafloxacin hydrate.[4]
Recrystallization from a Solvent/Anti-Solvent System
This method utilizes a solvent system to dissolve the crude product followed by the addition of an anti-solvent to induce crystallization.[1]
Experimental Protocol:
-
Dissolve the crude Sitafloxacin product in a mixture of dehydrated alcohol and ammoniacal liquor (e.g., 2:1 v/v) at 35-40 °C.[1] The amount of solvent mixture used is about 8-9 times the weight of the crude product.[1]
-
Add activated carbon for decolorization and filter the solution.[1]
-
To the filtrate, add an anti-solvent such as acetone (0.6 times the volume of the mixed solvent) or methyl ethyl ketone (0.5 times the volume).[1]
-
Cool the mixture to 0-5 °C to promote crystallization.[1]
-
Filter the crystals and dry them under reduced pressure at 40-45 °C for over 12 hours to obtain the high-purity Sitafloxacin 1.5 hydrate.[1]
Quantitative Data for Purification
| Purification Method | Crude Sitafloxacin (g) | Solvent System | Key Steps | Final Product | Reference |
| pH Adjustment and Precipitation | 30-40 | Water, 0.1M NaOH, Ethanol, Acetone | Dissolution in base, decolorization, precipitation with organic solvents | Purified Sitafloxacin Hydrate | [4] |
| Recrystallization from Solvent/Anti-Solvent System | - | Dehydrated alcohol, Ammoniacal liquor, Acetone/MEK | Dissolution, decolorization, anti-solvent precipitation, cooling | High-purity Sitafloxacin 1.5 Hydrate | [1] |
Analytical Methods for Purity Assessment
The purity of Sitafloxacin is typically assessed using High-Performance Liquid Chromatography (HPLC).[5][6] Reversed-phase HPLC methods are common, often utilizing a C18 column.[6] Detection is commonly performed using a PDA detector at around 300 nm.[6] The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with trifluoroacetic acid) and an organic solvent like acetonitrile.[7]
Common impurities that may be encountered during the synthesis of Sitafloxacin include starting materials, intermediates, and by-products of side reactions.[][9][10]
Visualizations
Caption: Synthesis Pathway of Sitafloxacin (Route 1).
Caption: General Workflow for the Purification of Sitafloxacin Hydrate.
References
- 1. CN103524487A - Sitafloxacin preparation method - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. CN113181125A - Sitafloxacin hydrate tablet and preparation method thereof - Google Patents [patents.google.com]
- 5. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caslab.com [caslab.com]
- 10. Sitafloxacin Impurity R - Protheragen [protheragen.ai]
